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Abstract
5-Bromo-2-hydroxy-3-methoxybenzaldehyde, a halogenated derivative of vanillin, is a

versatile synthetic intermediate with emerging biological significance. While comprehensive

biological profiling of the parent molecule is still developing, its derivatives have demonstrated

notable activities, including anticancer, antimicrobial, and anti-inflammatory properties. This

technical guide provides an in-depth overview of the known biological activities of 5-Bromo-2-
hydroxy-3-methoxybenzaldehyde and its derivatives, detailed experimental protocols for

relevant assays, and a proposed mechanism of action for its anti-inflammatory effects. The

information presented herein is intended to serve as a valuable resource for researchers

exploring the therapeutic potential of this compound and its analogues.

Chemical Identity
IUPAC Name: 5-bromo-2-hydroxy-3-methoxybenzaldehyde

Synonyms: 5-Bromo-3-methoxysalicylaldehyde, 5-Bromovanillin[1]

CAS Number: 5034-74-2
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Molecular Formula: C₈H₇BrO₃

Molecular Weight: 231.04 g/mol

Appearance: Brown powder[2]

Melting Point: 125-127 °C[2][3]

Synthesis
A common synthetic route to 5-Bromo-2-hydroxy-3-methoxybenzaldehyde involves the

bromination of o-vanillin.[4]

Experimental Protocol: Bromination of o-Vanillin[4]
Reaction Setup: In a suitable reaction vessel, dissolve o-vanillin and sodium acetate in

glacial acetic acid.

Bromine Addition: To the reaction mixture, add a solution of bromine in acetic acid dropwise.

Reaction Time: Allow the reaction to proceed for 1 hour.

Work-up: Remove the solvent under reduced pressure. The resulting residue is then washed

with water and extracted with dichloromethane.

Purification: The organic extract is washed with a 2% sodium carbonate solution and water,

then dried over magnesium sulfate. The solvent is evaporated, and the residue can be

further purified by chromatography (hexane/ethyl acetate, 6:4) to yield 5-bromo-2-hydroxy-
3-methoxybenzaldehyde as a yellow powder.

Potential Biological Activities and Quantitative Data
While direct biological activity data for 5-Bromo-2-hydroxy-3-methoxybenzaldehyde is

limited, its derivatives have shown significant potential in several therapeutic areas. The

following tables summarize the available quantitative data for these derivatives.
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Table 1: Cytotoxic Activity of 5-Bromo-2-hydroxy-3-
methoxybenzaldehyde Derivatives

Derivative Cell Line Activity Type IC₅₀ (µM) Reference

5-bromo-2-

hydroxy-3-

methoxybenzald

ehyde

thiosemicarbazo

ne (BrOHMBT)

silver(I) complex

SK-MEL-28

(Malignant

Melanoma)

Cytotoxicity 0.64 ± 0.04 [5]

Benzo[b]furan

derivative

synthesized from

5-bromo-2-

hydroxy-3-

methoxybenzald

ehyde

FM3A/0 (Mouse

Mammary

Carcinoma)

Growth Inhibition 0.024 [6]

Benzo[b]furan

derivative

synthesized from

5-bromo-2-

hydroxy-3-

methoxybenzald

ehyde

L1210 (Mouse

Lymphocytic

Leukemia)

Growth Inhibition 0.016 [7]

Table 2: Antimicrobial Activity of 5-Bromo-2-hydroxy-3-
methoxybenzaldehyde Derivatives
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Derivative Organism Activity Type MIC (µM) Reference

Hydrazone

complex of Ti(II)

with 5-Bromo-2-

hydroxy-3-

methoxybenzald

ehyde-p-

hydroxybenzoic

hydrazone

Mycobacterium

tuberculosis

Antimycobacteria

l
0.0730 [8]

Proposed Mechanisms of Action
Anti-inflammatory Activity: Inhibition of MAPK and NF-
κB Signaling Pathways
A study on the structurally related compound, 5-bromo-2-hydroxy-4-methyl-benzaldehyde

(BHMB), has elucidated a potential anti-inflammatory mechanism that may be relevant to 5-
Bromo-2-hydroxy-3-methoxybenzaldehyde. BHMB was found to suppress the production of

pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages

by inhibiting the phosphorylation of ERK and p38 mitogen-activated protein kinases (MAPKs)

and subsequently blocking the activation of the nuclear factor-kappa B (NF-κB) pathway.[9]
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Proposed anti-inflammatory signaling pathway.

IRE-1α Inhibition
Patents have described the use of 5-bromo-2-hydroxy-3-methoxybenzaldehyde as a

synthetic precursor for inhibitors of Inositol-requiring enzyme 1 alpha (IRE-1α).[10][11] IRE-1α

is a key transmembrane protein in the endoplasmic reticulum that plays a crucial role in the

unfolded protein response (UPR), a cellular stress response. Inhibition of the RNase activity of

IRE-1α is a potential therapeutic strategy for diseases associated with UPR dysregulation, such

as cancer and inflammatory conditions.

Experimental Protocols
The following are generalized protocols for key experiments to assess the biological activity of

5-Bromo-2-hydroxy-3-methoxybenzaldehyde.

General Experimental Workflow for Biological Activity
Screening

Start: 5-Bromo-2-hydroxy-
3-methoxybenzaldehyde

Antimicrobial Assays
(MIC/MBC)

Cytotoxicity Assays
(MTT, LDH)

Antioxidant Assays
(DPPH, ABTS)

Anti-inflammatory Assays
(in vitro/in vivo)

Mechanism of Action Studies
(e.g., Western Blot, PCR)

End: Biological Activity Profile
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General workflow for biological activity screening.

Antimicrobial Susceptibility Testing (Broth Microdilution
Method)

Preparation of Stock Solution: Prepare a stock solution of 5-Bromo-2-hydroxy-3-
methoxybenzaldehyde in a suitable solvent (e.g., DMSO).

Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter

plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-

1640 for fungi).

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5

McFarland standard).

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

Incubation: Incubate the plate at the optimal temperature and duration for the specific

microorganism (e.g., 37°C for 24 hours for bacteria).

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest

concentration of the compound that visibly inhibits microbial growth.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Aliquots from

wells showing no visible growth are subcultured on agar plates. The MBC/MFC is the lowest

concentration that results in a significant reduction (e.g., ≥99.9%) in viable cells.

Cytotoxicity Assay (MTT Assay)[12]
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to

adhere overnight.

Compound Treatment: Treat the cells with various concentrations of 5-Bromo-2-hydroxy-3-
methoxybenzaldehyde for a specified duration (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the

yellow MTT to purple formazan crystals.

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the

formazan crystals.

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)

using a microplate reader.

Calculation of IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is calculated from the

dose-response curve.

Antioxidant Assay (DPPH Radical Scavenging Assay)
Preparation of DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl

(DPPH) in methanol.

Reaction Mixture: In a 96-well plate or cuvettes, mix various concentrations of 5-Bromo-2-
hydroxy-3-methoxybenzaldehyde with the DPPH solution.

Incubation: Incubate the reaction mixture in the dark at room temperature for a specified time

(e.g., 30 minutes).

Absorbance Measurement: Measure the decrease in absorbance at a specific wavelength

(e.g., 517 nm). The color change from purple to yellow indicates radical scavenging activity.

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is

calculated, and the IC₅₀ value (the concentration required to scavenge 50% of the DPPH

radicals) is determined.

In Vitro Anti-inflammatory Assay (Bovine Serum Albumin
Denaturation Assay)[13]

Reaction Mixture: Prepare a reaction mixture containing the test compound at various

concentrations, bovine serum albumin (BSA) solution, and a buffer (e.g., Tris-HCl, pH 6.6).
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Incubation: Incubate the reaction mixture at 37°C for 20 minutes.

Heat-induced Denaturation: Induce denaturation by heating the mixture at 57°C for 3

minutes.

Cooling: Cool the mixture to room temperature.

Turbidity Measurement: Measure the turbidity of the solution spectrophotometrically at 660

nm.

Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated

relative to a control without the test compound. A standard anti-inflammatory drug (e.g.,

diclofenac sodium) is used as a positive control.

Conclusion
5-Bromo-2-hydroxy-3-methoxybenzaldehyde is a promising scaffold for the development of

novel therapeutic agents. While further investigation into the biological activities of the parent

molecule is warranted, the significant anticancer, antimicrobial, and anti-inflammatory

properties of its derivatives highlight its potential in drug discovery. The experimental protocols

and mechanistic insights provided in this guide offer a solid foundation for researchers to

explore and unlock the full therapeutic potential of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pdfs.semanticscholar.org/fabf/e56e6508074b47877477de61592654bb0050.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10537293/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10537293/
https://www.ijmrset.com/upload/49_Studies_NC.pdf
https://pubmed.ncbi.nlm.nih.gov/27569861/
https://pubmed.ncbi.nlm.nih.gov/27569861/
https://pubmed.ncbi.nlm.nih.gov/27569861/
https://patents.google.com/patent/US9981901B2/en
https://patents.google.com/patent/WO2008154484A1/en
https://www.benchchem.com/product/b183005#potential-biological-activity-of-5-bromo-2-hydroxy-3-methoxybenzaldehyde
https://www.benchchem.com/product/b183005#potential-biological-activity-of-5-bromo-2-hydroxy-3-methoxybenzaldehyde
https://www.benchchem.com/product/b183005#potential-biological-activity-of-5-bromo-2-hydroxy-3-methoxybenzaldehyde
https://www.benchchem.com/product/b183005#potential-biological-activity-of-5-bromo-2-hydroxy-3-methoxybenzaldehyde
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b183005?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183005?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

